(1S,2S)-cyclohexa-3,5-diene-1,2-diol
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Overview
Description
(1S,2S)-cyclohexa-3,5-diene-1,2-diol is a trans-cyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2R)-cyclohexa-3,5-diene-1,2-diol.
Scientific Research Applications
Synthesis and Application in Target-Oriented Syntheses
(1S,2S)-cyclohexa-3,5-diene-1,2-diol is extensively used in target-oriented syntheses. It has been applied in the synthesis of naturally occurring epoxides and other complex molecules. The compound's utility has been enhanced with advancements in biotechnology, particularly in obtaining enantiomerically pure forms (Hausmann, Pietruszka, & Schumacher, 2012).
Asymmetric Dihydroxylation
The compound has been used in the asymmetric dihydroxylation of meso-symmetric cyclic dienes. This process is significant for producing optically active diols, which are valuable in synthesizing various natural products (Takano, Yoshimitsu, & Ogasawara, 1994).
Bromination Studies
Research has been conducted on the bromination of this compound, providing insights into its reaction mechanisms and the structures of its brominated derivatives (Han, Khedekar, Masnovi, & Baker, 1999).
Osmylation and Stereochemistry
Studies on the osmylation of chiral cis-cyclohexadienediols, including this compound, have contributed to understanding the stereochemistry and regioselectivity of such reactions (Brovetto et al., 1999).
Synthesis of Conduritol Derivatives
This compound has been utilized in the synthesis of conduritol derivatives from aromatic compounds, demonstrating its versatility in organic synthesis (Carless, Busia, Dove, & Malik, 1993).
Reactions with Ketenes
Research involving the reaction of this compound derivatives with ketenes has shed light on the mechanisms and products of these reactions, offering insights into the compound's reactivity (Roberts, Sutton, & Wright, 1996).
properties
CAS RN |
103364-68-7 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S,2S)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m0/s1 |
InChI Key |
YDRSQRPHLBEPTP-WDSKDSINSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@H](C=C1)O)O |
SMILES |
C1=CC(C(C=C1)O)O |
Canonical SMILES |
C1=CC(C(C=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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